Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

Medicinal Chemistry Synthetic Methodology Positional Isomerism

Researchers targeting kinases require position-specific 7-azaindole building blocks with documented selectivity. This 5-substituted methyl acetate scaffold provides a validated entry to selective kinase probes: • c-Met inhibitors: IC₅₀ = 0.506 μM; cellular activity 0.82-1.00 μM (A549, HepG2, MCF-7, PC-3). • CDK8-selective: IC₅₀ = 57 nM, >100-fold selectivity, in vivo psoriasis model efficacy. • CHK1 tool compounds: IC₅₀ = 30 nM; potentiates DNA-damaging agents in p53-deficient models. • Clean selectivity: >100-fold window vs. JAK/TEC families; defined off-targets limited to BMX/TXK. ≥98% purity with full analytical documentation. Ambient shipping.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B12277938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CN=C2C(=C1)C=CN2
InChIInChI=1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12)
InChIKeyIXNZCIHWBIBMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate: Key Scaffold for Kinase Inhibitors


Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS 1261810-73-4, C₁₀H₁₀N₂O₂, MW 190.20) is a 5-substituted 7-azaindole derivative featuring a methyl acetate group at the 5-position of the pyrrolo[2,3-b]pyridine core . This scaffold serves as a privileged structure in medicinal chemistry, with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core being a key pharmacophore in inhibitors targeting multiple kinases including c-Met, CHK1, CDK8, PLK4, TAK1, and FGFRs [1]. The methyl acetate group provides a versatile synthetic handle for generating amides, carboxylic acids, and other functionalized derivatives, establishing this compound as a strategic building block rather than a final bioactive entity .

Positional Isomerism Dictates Synthetic and Biological Utility


Generic substitution among pyrrolo[2,3-b]pyridine acetic acid esters is precluded by position-specific structure-activity relationships (SAR). The 5-position substitution in methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS 1261810-73-4) is chemically and pharmacologically distinct from the 1-position N-substituted isomer (CAS 172647-94-8) and the 5-carboxylate isomer (CAS 849067-96-5). SAR studies in c-Met inhibitors demonstrate that substitution pattern at the 5-position versus 3-position or 4-position on the 7-azaindole core directly governs kinase selectivity, binding orientation, and cellular activity [1][2]. The methyl acetate ester at the 5-position enables conversion to amides and carboxylic acids that project into distinct regions of kinase active sites, whereas alternative positional isomers or N-substituted variants occupy different vectors in the ATP-binding pocket. Kinome-wide profiling of 1H-pyrrolo[2,3-b]pyridine libraries confirms that even minor positional changes produce dramatic shifts in kinase selectivity profiles and off-target liability [3]. The evidence below quantifies this differentiation.

Quantitative Differentiation Evidence


5- vs. 1-Position Isomer Synthetic Access

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS 1261810-73-4) bears the ester group at the 5-position of the 7-azaindole core, whereas its structural isomer methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) bears the identical ester group at the N1 position [1]. The 5-position ester provides a convergent synthetic pathway to 5-acetic acid amide derivatives that target kinase active site hinge regions, while N1-substituted variants direct substituents toward solvent-exposed regions, producing fundamentally different pharmacophore geometries [1].

Medicinal Chemistry Synthetic Methodology Positional Isomerism

5-Acetate vs. 5-Carboxylate Synthetic Versatility

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS 1261810-73-4) differs from its 5-carboxylate counterpart (methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, CAS 849067-96-5) in the presence of an intervening methylene (-CH₂-) spacer between the aromatic ring and the ester carbonyl [1]. This methylene spacer increases conformational flexibility and alters the exit vector of the acid/amide functionality relative to the 7-azaindole core, which docking studies indicate is critical for c-Met kinase binding [1].

Synthetic Chemistry Amide Coupling Medicinal Chemistry

Kinase Selectivity Advantage Over Heterocyclic Cores

1H-pyrrolo[2,3-b]pyridine-based compounds bearing 5-position substitutions exhibit >100-fold selectivity against Janus kinase (JAK) and TEC kinase families compared to alternative heterocyclic cores such as 1H-pyrazolo[3,4-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine [1]. This selectivity window is structurally encoded in the 7-azaindole core itself and is maintained across diverse 5-position substituents, including acetate and amide derivatives.

Kinase Selectivity Off-Target Profiling Chemical Biology

c-Met Kinase Inhibition SAR

1H-pyrrolo[2,3-b]pyridine derivatives bearing 5-position hydrazone modifications demonstrate potent and selective c-Met kinase inhibition. The optimized derivative 7c, which incorporates the 5-substituted 7-azaindole core related to the acetate precursor, achieved c-Met kinase IC₅₀ = 0.506 μM and cellular IC₅₀ values of 0.82-1.00 μM across A549, HepG2, MCF-7, and PC-3 cancer cell lines [1]. Selectivity profiling against Flt-3, VEGFR-2, and EGFR kinases confirmed c-Met selectivity, with phenyl hydrazone derivatives (7a-r) showing superior activity compared to heterocyclic hydrazone series (12a-b, 13a-c, 16a-d, 17a-e) [1].

c-Met Kinase Cancer Cell Lines Structure-Activity Relationship

CDK8 Inhibition via 5-Position Elaboration

Pyrrolo[2,3-b]pyridine derivatives elaborated at the 5-position demonstrate potent and selective CDK8 inhibition with in vivo therapeutic activity in an IMQ-induced psoriasis mouse model. A representative optimized 5-substituted analog achieved CDK8 IC₅₀ = 57 nM, favorable selectivity across the CDK family and tyrosine kinases, and no detectable CYP450 enzyme inhibition . In vivo studies confirmed therapeutic efficacy in alleviating psoriasis-like inflammation, with enhanced Foxp3 and IL-10 expression in dorsal skin .

CDK8 Inhibition Psoriasis In Vivo Efficacy

CHK1/CHK2 Inhibitor Patent Filings

Patent literature explicitly claims 1H-pyrrolo[2,3-b]pyridine derivatives as checkpoint kinase 1 (CHK1) and CHK2 inhibitors for cancer therapy [1][2]. The 5-position of the 7-azaindole core is a key substitution site for optimizing CHK1/CHK2 potency and selectivity, with the acetic acid/ester moiety enabling further elaboration to patent-protected inhibitor series. Claims encompass methods of inhibiting CHK1 activity and treating cancer via aberrant cell proliferation inhibition [1].

CHK1 Inhibition CHK2 Inhibition Oncology

Validated Application Scenarios


c-Met Kinase Inhibitor Synthesis

Use methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate as the starting building block to generate 5-substituted hydrazone derivatives targeting c-Met kinase. Hydrolysis to the carboxylic acid followed by hydrazide formation and condensation with aromatic aldehydes yields analogs with documented c-Met IC₅₀ = 0.506 μM and cellular IC₅₀ = 0.82-1.00 μM against A549, HepG2, MCF-7, and PC-3 cancer cell lines [1]. This synthetic route is fully documented with SAR and docking studies, enabling reproducible generation of tool compounds for oncology target validation.

CDK8 Inhibitor Development for Inflammatory Disease

Employ this 5-acetate 7-azaindole building block for structure-based design of CDK8-selective inhibitors. 5-Position elaboration yields analogs with CDK8 IC₅₀ = 57 nM, favorable CDK family selectivity, and no CYP450 inhibition [1]. Compounds derived from this scaffold demonstrate in vivo efficacy in IMQ-induced psoriasis models, with reduced inflammation and enhanced regulatory T-cell markers (Foxp3, IL-10). This provides a validated entry to anti-inflammatory tool compounds with documented in vivo activity [1].

CHK1/CHK2 Inhibitor Library Synthesis

Leverage the 5-position acetate group to generate focused libraries of CHK1/CHK2 inhibitors as claimed in patents US20180362526 and US20210206762 [1]. Amide coupling with diverse amines enables rapid SAR exploration while maintaining the 7-azaindole core's hinge-binding pharmacophore. Representative analogs exhibit CHK1 IC₅₀ values of 30 nM and potentiate the effects of DNA-damaging chemotherapeutic agents in p53-deficient cancer models [1].

Kinase Selectivity Profiling with 5-Substituted 7-Azaindoles

Utilize the >100-fold kinase selectivity window inherent to 5-substituted 1H-pyrrolo[2,3-b]pyridines as documented in biochemical profiling panels [1]. Derivatives derived from this acetate building block maintain selectivity against JAK and TEC kinase families, with defined off-target activity limited to BMX (IC₅₀ = 30 nM) and TXK (IC₅₀ = 45 nM). This defined selectivity profile makes compounds generated from this scaffold valuable as clean tool compounds for chemical biology studies where kinase off-target confounding must be minimized [1].

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